molecular formula C10H9FO2 B6268175 rac-(1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid, trans CAS No. 455267-87-5

rac-(1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid, trans

Cat. No.: B6268175
CAS No.: 455267-87-5
M. Wt: 180.2
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Description

rac-(1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid, trans: is a cyclopropane derivative with a fluorophenyl group. Cyclopropane derivatives are known for their strained ring systems, which often result in unique chemical reactivity and biological activity. The presence of a fluorine atom in the phenyl ring can significantly influence the compound’s properties, including its reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid, trans typically involves the following steps:

    Cyclopropanation: The formation of the cyclopropane ring can be achieved through various methods, such as the Simmons-Smith reaction or the use of diazo compounds.

    Introduction of the Fluorophenyl Group: This step can involve the use of fluorinated benzene derivatives in a coupling reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This can include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, rac-(1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid, trans can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its potential interactions with biological molecules, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity.

Medicine

In medicinal chemistry, derivatives of cyclopropane carboxylic acids are often explored for their potential therapeutic properties. The fluorophenyl group can influence the compound’s pharmacokinetics and pharmacodynamics.

Industry

In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid, trans would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in biological pathways. The fluorine atom can play a crucial role in these interactions by affecting the compound’s electronic properties and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1-carboxylic acid: Lacks the fluorophenyl group, resulting in different reactivity and biological activity.

    2-Fluorophenylacetic acid: Contains a fluorophenyl group but lacks the cyclopropane ring.

    trans-2-Phenylcyclopropane-1-carboxylic acid: Similar structure but without the fluorine atom.

Uniqueness

The uniqueness of rac-(1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid, trans lies in the combination of the strained cyclopropane ring and the electron-withdrawing fluorophenyl group. This combination can result in unique chemical reactivity and potential biological activity.

Properties

CAS No.

455267-87-5

Molecular Formula

C10H9FO2

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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